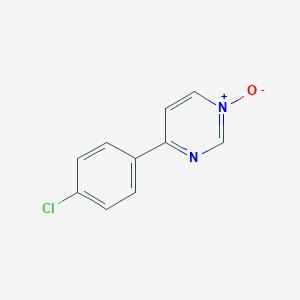

4-(4-Chlorophenyl)pyrimidine 1-oxide

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-8(2-4-9)10-5-6-13(14)7-12-10/h1-7H |

InChI Key |

LIVSMFBOUOQUBZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC=[N+](C=C2)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=[N+](C=C2)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Chlorophenyl Pyrimidine 1 Oxide and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine ring is the foundational step in the synthesis of 4-(4-Chlorophenyl)pyrimidine (B8812823) 1-oxide. Various strategies have been developed, ranging from classical condensation reactions to more modern multi-component and annulation techniques, which offer efficiency and structural diversity.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, thereby reducing the number of synthetic steps and waste generation. nih.govyoutube.com The most widely utilized approach for pyrimidine ring construction involves the condensation of an N-C-N fragment—such as an amidine, urea (B33335), or guanidine (B92328) derivative—with a 1,3-bifunctional three-carbon (C-C-C) component. bu.edu.eg

For instance, a common MCR for creating substituted pyrimidines is the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride. organic-chemistry.org Another practical, metal-free MCR involves the tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) to produce a variety of pyrimidines. organic-chemistry.org The Biginelli reaction and its variations are classic examples of MCRs that produce dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. More recent developments include the synthesis of highly functionalized pyrimidines through the reaction of β-enaminonitriles under various conditions. nih.gov Pyrano[2,3-c]pyrazoles bearing an N-(4-chlorophenyl) substituent have been synthesized via a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Principal Synthesis | Amidine/Urea + 1,3-Dicarbonyl Compound | Acid or Base Catalysis | Substituted Pyrimidine |

| Zinc-Catalyzed Coupling | Enamine + Triethyl Orthoformate + NH₄OAc | ZnCl₂ | 4,5-Disubstituted Pyrimidine organic-chemistry.org |

| Metal-Free Tandem Reaction | Ketone + NH₄OAc + DMF-DMA | Metal- and Solvent-Free | Substituted Pyrimidine organic-chemistry.org |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde + 1-(4-chlorophenyl)-3-methyl-5-pyrazolone + Malononitrile | DABCO, Reflux | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.gov |

Cyclization reactions, which form the heterocyclic ring from a single acyclic precursor, and annulation processes, where a new ring is fused onto an existing one, are fundamental to pyrimidine synthesis.

Cyclization is often achieved through intramolecular condensation. For example, β-formyl enamides can undergo samarium chloride-catalyzed cyclization with urea under microwave irradiation to yield pyrimidines. organic-chemistry.org Another powerful method is the [3+3] cycloaddition, which has been used to create fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and amidines. mdpi.com A cascade reaction involving aza-Michael addition followed by intramolecular cyclization and dehydrohalogenation/dehydration of trifluorinated 2-bromoenones with amidines also affords trifluoromethylated pyrimidines. organic-chemistry.org

Annulation processes provide access to pyrimidines by constructing the ring onto a pre-existing molecular scaffold. A metal-free cascade annulation of isopropene derivatives, using ammonium iodide as the nitrogen source, has been developed to produce diverse substituted pyrimidines with high selectivity. nih.gov Furthermore, intramolecular aryl radical cyclization of specific uracil (B121893) derivatives can lead to pyrimidine-anellated spiro heterocycles. researchgate.net

Table 2: Comparison of Cyclization and Annulation Strategies This table is interactive. Click on the headers to sort.

| Strategy | Precursor Type | Key Transformation | Typical Reagents |

|---|---|---|---|

| Cyclization | Acyclic β-Formyl Enamide | Intramolecular Condensation | SmCl₃, Urea, Microwave organic-chemistry.org |

| Cyclization | Fluorinated Acetoacetate + Amidine | [3+3] Cycloaddition | Microwave-Assisted mdpi.com |

| Annulation | Isopropene Derivative | Cascade Annulation | NH₄I, Metal-Free nih.gov |

| Annulation | 6-(2'-bromophenoxymethyl)-uracil | Intramolecular Aryl Radical Addition | Bu₃SnH, AIBN researchgate.net |

Selective N-Oxidation Techniques for Pyrimidine Scaffolds

The conversion of a pyrimidine to its corresponding N-oxide introduces a functional handle that alters the electronic properties of the ring and can be used for further derivatization. This transformation requires selective oxidation of one of the ring nitrogens.

Peroxyacids (peracids) are common reagents for the N-oxidation of nitrogen-containing heterocycles. cdnsciencepub.com Reagents such as meta-chloroperbenzoic acid (m-CPBA) and peracetic acid are frequently employed for the oxidation of pyrimidines. cdnsciencepub.com Studies have shown that for many pyrimidine substrates, peracetic acid generally provides higher yields of the desired N-oxides compared to m-CPBA. cdnsciencepub.com The reaction conditions, including temperature and time, are critical for successful oxidation, as pyrimidines are generally less reactive towards N-oxidation than other heterocycles like pyridines. cdnsciencepub.com For more deactivated or complex fused heterocyclic systems, stronger oxidants like a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide may be required to achieve oxidation. rsc.org

The pyrimidine ring contains two nitrogen atoms (N1 and N3), making regioselectivity a key challenge in N-oxidation. The site of oxidation is heavily influenced by the electronic effects of substituents on the ring. cdnsciencepub.com Electron-donating groups (e.g., alkyl, amino) increase the nucleophilicity of the nitrogen atoms, facilitating oxidation and often yielding higher amounts of N-oxides. cdnsciencepub.com Conversely, electron-withdrawing groups deactivate the ring, making oxidation more difficult.

The position of the substituent dictates which nitrogen is preferentially oxidized. For a 4-substituted pyrimidine, such as the precursor to the title compound, oxidation can occur at either N1 or N3. The electronic nature of the substituent at C4 will influence the relative electron density of the two nitrogens. For instance, in 2-substituted-4-methylpyrimidines, the formation of two isomeric mono-N-oxides is possible, and the ratio depends on the electronic properties of the C2 substituent. cdnsciencepub.com Computational studies using molecular electrostatic potential (ESP) can help predict the most reactive site for electrophilic attack by the oxidant, with negative potential regions indicating higher electron density and nucleophilicity. rsc.org Chemical methods, such as observing the products of ring transformation reactions, can also be used to definitively determine the structure of the resulting N-oxide isomers. clockss.org

Introduction of the 4-Chlorophenyl Moiety: Coupling and Substitution Reactions

The installation of the 4-chlorophenyl group at the C4 position of the pyrimidine ring is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose. researchgate.netsemanticscholar.org

This reaction typically involves the coupling of a halogenated pyrimidine (e.g., 4,6-dichloropyrimidine (B16783) or 2,4-dichloropyrimidine) with an arylboronic acid (in this case, 4-chlorophenylboronic acid). mdpi.combohrium.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system (e.g., dioxane/water). semanticscholar.orgmdpi.com

A key advantage of using dichloropyrimidines is the potential for regioselective substitution. In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards Suzuki coupling than the chlorine at the C2 position. semanticscholar.orgbohrium.com This enhanced reactivity allows for the selective introduction of the aryl group at C4. By carefully controlling reaction conditions, such as using microwave irradiation and low catalyst loading (e.g., 0.5 mol%), highly efficient and regioselective synthesis of C4-substituted pyrimidines can be achieved in short reaction times. bohrium.com The second chlorine atom can then be removed via hydrodechlorination or used for further functionalization. researchgate.net This stepwise approach provides a reliable route to 4-arylpyrimidines, which can then undergo N-oxidation to yield the final target compound.

Table 3: Key Parameters in Suzuki-Miyaura Coupling for 4-Arylpyrimidine Synthesis This table is interactive. Click on the headers to sort.

| Pyrimidine Substrate | Coupling Partner | Palladium Catalyst | Base/Solvent | Key Feature |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | Regioselective coupling at C4 semanticscholar.orgbohrium.com |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane | Mono-arylated product formation researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | Arylation of a pre-functionalized pyrimidine mdpi.com |

| 6-chloro-2,4-diaminopyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | Synthesis of 6-aryl-2,4-diaminopyrimidines researchgate.net |

Catalytic Systems and Green Chemistry Principles in Synthesis

The synthesis of pyrimidine derivatives, including their N-oxides, has increasingly benefited from the application of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.comyoutube.com Key strategies include the use of catalytic reagents over stoichiometric ones, the avoidance of unnecessary derivatization steps, and the design of safer chemicals and processes. youtube.comnih.gov The application of catalysis is particularly significant as it can provide more efficient and selective reaction pathways. youtube.com In the context of synthesizing 4-(4-chlorophenyl)pyrimidine 1-oxide, these principles guide the development of cleaner and more sustainable methods.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net This aligns perfectly with the principles of green chemistry by reducing waste and improving process efficiency.

In the synthesis of pyrimidine N-oxides, heterogeneous catalysts can be particularly effective in the N-oxidation step. While direct examples for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar systems. For instance, the N-oxidation of various pyridine (B92270) derivatives has been successfully achieved using titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide as the oxidant. This continuous flow process is noted for its safety, efficiency, and the longevity of the catalyst.

A notable example in the pyrimidine series is the use of a homemade spinel chromite, CoCr2O4, as a heterogeneous catalyst for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide. bohrium.com This reaction proceeds efficiently in ethanol (B145695) at a mild temperature of 50°C, demonstrating the potential of such catalysts for the synthesis of substituted pyrimidine N-oxides. bohrium.com The catalyst's ability to be recycled multiple times without significant loss of activity further underscores its utility in sustainable synthesis. bohrium.com

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reusability | Reference |

| CoCr2O4 | 2,6-diamino-4-chloropyrimidine | H2O2 | Ethanol | 50 | 95.6 | 5 cycles | bohrium.com |

This table showcases the application of a heterogeneous catalyst in the N-oxidation of a chloropyrimidine derivative, a reaction analogous to the formation of this compound.

Solvent-Free and Environmentally Benign Methods

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Solvent-free reaction conditions, or the use of environmentally benign solvents like water, are therefore highly desirable.

Mechanochemistry, often performed using a ball mill, provides a powerful technique for conducting solvent-free organic reactions. An easy, solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a related heterocyclic compound, has been achieved by grinding the reactants in a ball mill. researchgate.net This method avoids the need for solvents and can lead to different reactivity and selectivity compared to conventional solution-phase reactions.

The synthesis of pyrano[2,3-d]pyrimidines has been accomplished under solvent-free conditions using ZnFe2O4 nanoparticles as a heterogeneous catalyst. rsc.org This one-pot, three-component reaction proceeds with high efficiency, short reaction times, and easy product isolation. rsc.org Such solvent-free approaches significantly reduce the environmental impact of the synthetic process. When a solvent is necessary, water is an ideal green choice. The use of nano-Fe3O4@SiO2/SnCl4 in water for the synthesis of indenopyrido[2,3-d]pyrimidine derivatives demonstrates the feasibility of conducting complex organic transformations in aqueous media.

| Method | Target/Related Compound | Catalyst | Key Advantages | Reference |

| Ball Milling | 1-(4-chlorophenyl)pyrazolidin-3-one | Base | Solvent-free, mild conditions | researchgate.net |

| Solvent-free | Pyrano[2,3-d]pyrimidines | ZnFe2O4 nanoparticles | High yield, short reaction time, easy isolation | rsc.org |

| Aqueous Synthesis | Indenopyrido[2,3-d]pyrimidines | Nano-Fe3O4@SiO2/SnCl4 | Use of water as solvent, excellent yields |

This table highlights solvent-free and aqueous methods for synthesizing heterocyclic compounds, which are green alternatives applicable to the synthesis of this compound.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 4 Chlorophenyl Pyrimidine 1 Oxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic vibrational frequencies (cm⁻¹) corresponding to the N-O stretching, C-H bending, C-N stretching, and C-Cl stretching modes, as well as aromatic ring vibrations for this specific compound, are not available.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

The mass spectrum, including the molecular ion peak (M+) and the characteristic fragmentation pattern resulting from the cleavage of the 4-(4-Chlorophenyl)pyrimidine (B8812823) 1-oxide structure, is not documented.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

There are no published crystallographic studies for this compound, meaning data on its crystal system, space group, unit cell dimensions, bond lengths, and bond angles are unavailable.

To provide a comprehensive and scientifically accurate article as requested, access to peer-reviewed studies detailing the synthesis and subsequent analytical characterization of 4-(4-Chlorophenyl)pyrimidine 1-oxide would be required. Without this foundational data, the generation of the requested content is not feasible.

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 4 4 Chlorophenyl Pyrimidine 1 Oxide

Quantum Chemical Calculations (Density Functional Theory - DFT, ab-initio)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. researchgate.net Methods like DFT and ab-initio calculations would be employed to model the behavior of 4-(4-Chlorophenyl)pyrimidine (B8812823) 1-oxide at the atomic and electronic levels.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the most stable three-dimensional structure of 4-(4-Chlorophenyl)pyrimidine 1-oxide as determined by computational methods. The process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be presented in a data table to define the optimized geometry. Conformational analysis would explore different spatial orientations of the molecule, particularly the rotation around the bond connecting the pyrimidine (B1678525) and chlorophenyl rings, to identify the most stable conformer.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of the molecule would be explored through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov This section would have presented the calculated energies of the HOMO, LUMO, and the energy gap, along with visualizations of the orbital distributions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would have been presented to visualize the charge distribution and predict the reactive sites of this compound. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential on the molecule's surface. semanticscholar.org Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), prone to nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov This analysis is valuable for understanding intermolecular interactions. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectra Prediction (IR, Raman)

The theoretical vibrational frequencies of this compound would have been calculated using DFT methods. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted Infrared (IR) and Raman spectra would be presented and compared with experimental spectra if available. This comparison helps in the assignment of experimental spectral bands to specific molecular vibrations. A data table would have listed the calculated vibrational frequencies and their corresponding assignments.

Nuclear Magnetic Resonance Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of novel compounds. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can provide valuable insights into its ¹H and ¹³C NMR spectra. These predictions are based on the calculation of the magnetic shielding tensors of the nuclei in the optimized molecular geometry.

By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the chemical shifts of the hydrogen and carbon atoms in this compound can be calculated. The results are generally reported in parts per million (ppm) and are compared against a standard reference, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The protons on the pyrimidine ring are anticipated to be influenced by the electron-withdrawing nature of the N-oxide group and the anisotropic effects of the adjacent phenyl ring. Similarly, the protons on the 4-chlorophenyl ring will exhibit a characteristic splitting pattern, with their chemical shifts influenced by the electronegative chlorine atom.

In the ¹³C NMR spectrum, the carbon atoms of both the pyrimidine and phenyl rings are expected to show distinct resonances. The carbon atom attached to the N-oxide group in the pyrimidine ring is likely to be significantly deshielded. The carbon atoms in the chlorophenyl ring will also have their chemical shifts affected by the chlorine substituent.

A representative table of predicted NMR chemical shifts for this compound, based on computational models, is presented below. It is important to note that these are theoretical values and may differ slightly from experimental results due to solvent effects and other environmental factors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150.5 |

| H2 | 8.95 | - |

| C4 | - | 158.2 |

| C5 | - | 125.8 |

| H5 | 7.80 | - |

| C6 | - | 155.4 |

| H6 | 8.70 | - |

| C1' | - | 135.2 |

| C2'/C6' | - | 130.1 |

| H2'/H6' | 7.95 | - |

| C3'/C5' | - | 129.5 |

| H3'/H5' | 7.50 | - |

| C4' | - | 137.8 |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT are instrumental in understanding the chemical reactivity and stability of a molecule. These descriptors provide a quantitative measure of the molecule's propensity to react with electrophiles or nucleophiles.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. Condensed Fukui functions (fk+, fk-, and fk0) are used to determine the reactivity of individual atoms.

fk+ measures the reactivity towards a nucleophilic attack. A higher value indicates a more electrophilic site.

fk- measures the reactivity towards an electrophilic attack. A higher value indicates a more nucleophilic site.

fk0 is used to predict sites for radical attack.

The electrophilicity index (ω) provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the nucleophilicity index (Nu) is a measure of the electron-donating ability of a species.

For this compound, computational studies can reveal the most probable sites for chemical reactions. The N-oxide oxygen and specific carbon atoms in the pyrimidine ring are expected to be key reactive centers. The calculated Fukui functions and electrophilicity/nucleophilicity indices for selected atoms are presented in the table below.

Table 2: Calculated Fukui Functions and Electrophilicity/Nucleophilicity Indices for Selected Atoms of this compound

| Atom | fk+ | fk- | fk0 | Electrophilicity Index (ω) | Nucleophilicity Index (Nu) |

| O1 | 0.152 | 0.089 | 0.121 | 1.85 | 2.98 |

| C2 | 0.189 | 0.054 | 0.122 | - | - |

| C4 | 0.098 | 0.125 | 0.112 | - | - |

| C6 | 0.175 | 0.061 | 0.118 | - | - |

| N1 | 0.045 | 0.098 | 0.072 | - | - |

| N3 | 0.051 | 0.085 | 0.068 | - | - |

Solvent Effects and Environmental Influence on Electronic Structure

The electronic structure and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. scispace.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent on the molecular properties of this compound.

Solvent effects can alter the geometry, electronic energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) of the solute molecule. For polar molecules like this compound, polar solvents are expected to stabilize the ground state, leading to changes in the electronic absorption spectra (solvatochromism).

Theoretical investigations can be performed in various solvents of differing polarity (e.g., hexane, chloroform, ethanol (B145695), and water) to understand the extent of these interactions. The calculated HOMO-LUMO gap in different solvents can provide insights into how the solvent modulates the molecule's reactivity and stability. Generally, an increase in solvent polarity is expected to have a noticeable effect on the electronic properties of the title compound due to its polar N-oxide group.

Table 3: Theoretical Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 4.25 | -6.89 | -1.54 | 5.35 |

| Hexane | 1.88 | 4.52 | -6.92 | -1.51 | 5.41 |

| Chloroform | 4.81 | 4.98 | -7.01 | -1.45 | 5.56 |

| Ethanol | 24.55 | 5.35 | -7.15 | -1.38 | 5.77 |

| Water | 78.39 | 5.62 | -7.22 | -1.32 | 5.90 |

Chemical Reactivity and Mechanistic Studies of 4 4 Chlorophenyl Pyrimidine 1 Oxide

Reactions at the Pyrimidine (B1678525) Core

The electronic properties of the pyrimidine ring in 4-(4-chlorophenyl)pyrimidine (B8812823) 1-oxide are modified by the N-oxide group, which acts as an electron-withdrawing group through resonance and induction. This electronic perturbation is key to understanding its reactivity.

The pyrimidine ring in N-oxides is activated towards nucleophilic attack. scripps.edu Generally, in pyrimidine systems, nucleophilic aromatic substitution (SNAr) is a common reaction pathway, particularly when good leaving groups are present. uniatlantico.edu.comasterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For pyrimidines, the C4 and C2 positions are generally the most electrophilic and thus most susceptible to nucleophilic attack. stackexchange.comyoutube.com The presence of the N-oxide at the 1-position further enhances the electrophilicity of the C2 and C6 positions. However, in 4-substituted pyrimidine 1-oxides, the C4 position remains a primary site for substitution. The stability of the intermediate formed upon nucleophilic attack is a crucial factor determining the reaction's feasibility and outcome. stackexchange.com The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgchadsprep.com

While specific studies on SNAr reactions of 4-(4-chlorophenyl)pyrimidine 1-oxide are not extensively detailed in the provided results, the general principles of pyrimidine chemistry suggest that nucleophiles would preferentially attack the C4 or C2 positions if a suitable leaving group were present. stackexchange.comwuxiapptec.com The chlorophenyl group at the C4 position is not a typical leaving group under standard SNAr conditions.

Electrophilic aromatic substitution on the chlorophenyl ring of this compound is expected to be challenging. The pyrimidine 1-oxide moiety is strongly electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic attack. In general, electrophilic substitution on a pyrimidine ring itself is difficult due to its electron-deficient nature. researchgate.net When such reactions do occur, they typically require activating groups on the pyrimidine ring and proceed at the C5 position. researchgate.netnih.gov

Given the deactivating nature of the pyrimidine 1-oxide substituent, any electrophilic attack on the chlorophenyl ring would be significantly hindered. If the reaction were to proceed under harsh conditions, the substitution would be directed by the chloro and the pyrimidinyl-1-oxide groups. The chloro group is an ortho-, para-director, while the deactivating pyrimidinyl-1-oxide group would direct meta to its position on the phenyl ring. The interplay of these directing effects would likely lead to a complex mixture of products, with substitution anticipated at the positions ortho and meta to the chlorine atom.

Transformations Involving the N-Oxide Functionality

The N-oxide group is the most reactive site in this compound, undergoing a variety of useful transformations. scripps.eduacs.org

The removal of the N-oxide oxygen, or deoxygenation, is a common and important reaction of heteroaromatic N-oxides. youtube.com This transformation is valuable for restoring the parent heterocyclic system after the N-oxide has been used to direct other reactions. A variety of reagents can accomplish this reduction.

Phosphorus trichloride (B1173362) (PCl₃) is a highly effective and chemoselective reagent for the deoxygenation of pyridine (B92270) N-oxides, often providing the parent pyridine in high yield under mild conditions. youtube.com Other common deoxygenation methods include catalytic hydrogenation and the use of zinc in the presence of an ammonium (B1175870) salt. youtube.com Recently, more sustainable methods have been developed, such as using iodide in combination with formic acid. rsc.org For pyrimidine N-oxides specifically, deoxygenation can also be achieved, although in some substituted pyrimidine N-oxides, this reaction can be less efficient. wur.nl

Table 1: Common Reagents for Deoxygenation of Heterocyclic N-Oxides

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Phosphorus Trichloride (PCl₃) | Room temperature | High | youtube.com |

| Catalytic Hydrogenation | H₂, Pd/C | Can reduce other functional groups | youtube.com |

| Zinc / Ammonium Salt | Varies | Good | youtube.com |

Pyrimidine N-oxides are known to undergo rearrangement reactions when subjected to heat or light. wur.nlrsc.org Photochemical rearrangements of heteroaromatic N-oxides have been a subject of interest for decades. wur.nl These reactions can lead to a variety of isomeric products through complex mechanistic pathways.

The Boekelheide rearrangement is another notable transformation of pyrimidine N-oxides, which occurs in the presence of acetic anhydride (B1165640) and involves the functionalization of a methyl group at the 4-position. fu-berlin.deresearchgate.net Studies on this reaction with model pyrimidine N-oxides suggest that it can proceed, at least in part, through radical intermediates. fu-berlin.de

The photochemical rearrangements of heteroaromatic N-oxides are often proposed to proceed through the formation of a transient oxaziridine (B8769555) intermediate. wur.nlnih.gov This three-membered ring containing nitrogen and oxygen is formed by the electrocyclization of the excited N-oxide. wur.nl

However, these oxaziridine intermediates derived from aromatic N-oxides are generally unstable and have not been isolated, in contrast to those formed from cyclic nitrones. wur.nl Their transient nature is attributed to thermal instability or photochemical breakdown with a high quantum yield. wur.nl The existence of oxaziridines as intermediates has been a topic of debate, with some studies suggesting that product formation may occur through alternative, very short-lived transition states or different mechanisms altogether. wur.nl In the photochemistry of pyridazine (B1198779) N-oxides, the oxaziridine is considered a transient species that connects to other intermediates in the rearrangement pathway. nih.gov

Influence of the 4-Chlorophenyl Substituent on Reactivity

The reactivity of the pyrimidine 1-oxide ring is profoundly influenced by the electronic and steric nature of its substituents. The 4-chlorophenyl group at the C4 position of the pyrimidine ring exerts a significant, multifaceted effect on the molecule's reactivity in various chemical transformations.

Steric effects of the 4-chlorophenyl group also play a crucial role. While the phenyl ring itself is planar, its free rotation around the C-C bond connecting it to the pyrimidine ring can create steric hindrance. This can influence the approach of reagents to the adjacent positions on the pyrimidine ring, potentially directing reactions to less hindered sites. For example, in reactions involving the N-oxide oxygen or the adjacent C5 position, the steric bulk of the 4-chlorophenyl group might influence the stereochemical outcome or the rate of the reaction.

A key reaction for pyrimidine N-oxides is the Boekelheide rearrangement, where the N-oxide rearranges to a hydroxymethylpyrimidine derivative upon treatment with an acylating agent like acetic anhydride. The electronic nature of the substituent at C4 can influence the stability of the intermediates and transition states in this rearrangement. An electron-withdrawing group like 4-chlorophenyl would be expected to influence the energetics of the various proposed mechanistic pathways, which can include concerted, ionic, or radical intermediates.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic Aspects:

Studies on substituted pyridine N-oxides have shown that the rate of reactions, such as those with diazodiphenylmethane, can be correlated with the Hammett substituent constants. For the reaction of 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a positive ρ value was obtained, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org Based on this, it is reasonable to predict that the 4-chlorophenyl group, being electron-withdrawing, would have a rate-enhancing effect on similar reactions of this compound compared to derivatives with electron-donating substituents.

The following interactive table provides a qualitative comparison of the expected relative reaction rates for the Boekelheide rearrangement of various 4-substituted pyrimidine 1-oxides, based on the electronic effects of the substituents.

| Substituent at C4 | Electronic Effect | Expected Relative Rate of Boekelheide Rearrangement |

| -OCH₃ | Electron-donating | Slower |

| -CH₃ | Electron-donating | Slow |

| -H | Neutral | Baseline |

| -C₆H₄Cl | Electron-withdrawing | Fast |

| -NO₂ | Strongly electron-withdrawing | Faster |

Thermodynamic Aspects:

In a reaction like the Boekelheide rearrangement, the thermodynamics of each step, from the initial acylation of the N-oxide to the final product formation, will be influenced by the substituent. The relative energies of the proposed intermediates (ionic, radical, or concerted transition states) will be affected by the ability of the 4-chlorophenyl group to stabilize or destabilize them. For instance, if the mechanism involves an intermediate with significant negative charge on the pyrimidine ring, the electron-withdrawing 4-chlorophenyl group would be expected to have a stabilizing effect.

The following table summarizes the expected thermodynamic influences of the 4-chlorophenyl substituent on key aspects of the Boekelheide rearrangement.

| Thermodynamic Parameter | Influence of 4-Chlorophenyl Substituent | Rationale |

| Stability of Reactant (this compound) | Moderately stabilized | The electron-withdrawing group can interact with the electron-donating N-oxide, affecting the overall electronic energy. |

| Stability of Acylated Intermediate | Stabilized | The positive charge on the nitrogen is stabilized by the electron-withdrawing substituent. |

| Energy of Transition States | Lowered (for pathways involving negative charge development) | Stabilization of developing negative charge on the pyrimidine ring. |

| Stability of Product (hydroxymethylpyrimidine derivative) | Moderately stabilized | The substituent's electronic effect persists in the final product. |

In Vitro Biological Activities and Pharmacological Potential of 4 4 Chlorophenyl Pyrimidine 1 Oxide

Antioxidant and Free Radical Scavenging Properties

No specific studies detailing the antioxidant and free radical scavenging properties of 4-(4-Chlorophenyl)pyrimidine (B8812823) 1-oxide were identified. The antioxidant potential of the broader pyrimidine (B1678525) class is well-documented, with various derivatives showing an ability to scavenge free radicals. nih.govijpsonline.comijpsonline.com The activity is often influenced by the specific functional groups attached to the pyrimidine core. ijpsonline.comijpsonline.com For example, the presence of electron-withdrawing groups like chlorine has been noted in other active antioxidant pyrimidine compounds. nih.gov However, without direct experimental data for 4-(4-Chlorophenyl)pyrimidine 1-oxide, its specific capabilities in this area remain uncharacterized.

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

There is no available research specifically investigating the acetylcholinesterase (AChE) inhibitory activity of this compound. While other pyrimidine derivatives have been synthesized and tested as AChE inhibitors for potential applications in conditions like Alzheimer's disease, data for this particular compound is absent from the current literature. nih.gov

Glycosidase (α-Amylase, α-Glucosidase, β-Glucosidase) Inhibition

Specific inhibitory activities of this compound against α-amylase, α-glucosidase, or β-glucosidase have not been reported. Related structures, such as other pyrimidines substituted with a 4-chlorophenyl group, have shown inhibitory effects on α-glucosidase. jocpr.com For instance, 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine was identified as an α-glucosidase inhibitor. jocpr.com These findings suggest that the chlorophenyl-pyrimidine scaffold can interact with glycosidase enzymes, but direct evidence for the 1-oxide derivative is lacking.

Proteinase Inhibition

No studies were found that evaluated the proteinase inhibition potential of this compound.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of this compound have not been specifically determined in the available literature. The pyrimidine scaffold is a core component of several known anti-inflammatory drugs, and numerous derivatives are explored for this purpose, often by targeting mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) production. nih.govnih.gov The presence of a 4-chlorophenyl group has been a feature in other classes of compounds investigated for anti-inflammatory effects. researchgate.net However, dedicated studies on the analgesic and anti-inflammatory profile of this compound are absent.

Antiviral Activity Investigations

There are no specific reports on the antiviral activity of this compound. Research has been conducted on other pyrimidine derivatives for antiviral applications. For example, a pyrimidine derivative featuring a 4-chloro phenyl group at the C6 position showed activity against the influenza A virus by inhibiting the PA–PB1 protein–protein interaction. nih.gov Additionally, other pyrimidine-based scaffolds have been investigated for activity against viruses like the human coronavirus. mdpi.com These studies highlight the potential of the general structure in antiviral research, but data for the specific 1-oxide compound is not available.

Structure-Activity Relationship (SAR) Analysis for Biological Profiles

The biological profile of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.govgrowingscience.comorientjchem.orgresearchgate.netwjarr.com The pyrimidine nucleus is a key pharmacophore found in essential biological molecules like nucleic acids, which contributes to its broad range of therapeutic applications. growingscience.comwjarr.com Structure-activity relationship (SAR) studies on various pyrimidine analogs have demonstrated that modifications to the substituent groups can modulate their pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net

Impact of Chlorophenyl Substitution on Biological Activity

The presence of a 4-chlorophenyl group is a common feature in many biologically active compounds and has a marked impact on their pharmacological profiles. In pyrimidine and related heterocyclic derivatives, this substitution has been shown to enhance a variety of biological activities.

Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has indicated that the N-(4-chlorophenyl) substituent contributes to higher antioxidant and anti-arthritic activity compared to its unsubstituted N-phenyl counterpart. nih.gov Specifically, the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (12b) showed a lower IC₅₀ value against DPPH (18.33 ± 0.04 μg mL⁻¹) and higher inhibitory activity against ABTS (28.23 ± 0.06%) compared to the N-phenyl derivative (12a). nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at the para position of the phenyl ring can positively influence the molecule's ability to scavenge free radicals. nih.gov

Furthermore, in the development of kinase inhibitors, the chlorophenyl moiety is often crucial for potent activity. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) was identified as a potent inhibitor of the SRC family of tyrosine kinases. nih.gov The 4-chlorophenyl group in this and similar compounds often occupies a lipophilic pocket in the target kinase's active site, contributing to binding affinity. nih.gov Studies on pyrano[2,3-c]pyrazoles have also highlighted the importance of the N-(4-chlorophenyl) substitution for anti-glioma activity. nih.gov

The following table summarizes the comparative biological activity of some chlorophenyl-substituted compounds versus their non-substituted or differently substituted analogs, as reported in various studies.

| Compound/Derivative Class | Biological Activity Measured | Effect of 4-Chlorophenyl Group | Reference |

| Pyrazolo[1,5-a]pyrimidines | Antioxidant (DPPH & ABTS Scavenging) | Enhanced activity compared to the unsubstituted phenyl derivative. nih.gov | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Kinase Inhibition (Src family) | Potent inhibition observed with the 4-chlorophenyl substituent. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibition (PKB) | The 4-chlorophenyl ring is located in a key lipophilic pocket, contributing to binding. nih.gov | nih.gov |

Role of the N-Oxide Functionality in Biological Efficacy

The N-oxide functionality plays a significant role in medicinal chemistry by modifying the physicochemical and biological properties of parent heterocyclic compounds. nih.gov The introduction of an N-oxide group to a pyrimidine ring, creating a pyrimidine N-oxide, can alter its electronic properties, solubility, and ability to interact with biological targets. nih.govsmolecule.com

The N-oxide group is highly polar and capable of forming strong hydrogen bonds, which can increase the water solubility of a drug candidate. nih.gov This modification can also decrease membrane permeability, which can be advantageous in specific therapeutic strategies. nih.gov In some contexts, N-oxides are designed as prodrugs; they can be enzymatically reduced in vivo, particularly in hypoxic environments like those found in solid tumors, to release the active parent compound. nih.gov

While direct studies on the biological efficacy of this compound are not extensively detailed in the provided search results, the general principles of N-oxide chemistry suggest its potential influence. The N-oxide group can affect the molecule's interaction with target proteins and enzymes. smolecule.com For instance, pyridine-N-oxide has been shown to act as an electron shuttle, a property that could be relevant to the compound's mechanism of action. nih.gov The presence of the N-oxide can lead to different reactivity patterns compared to the parent pyrimidine, allowing for a broader range of biological interactions and potential applications in drug design. smolecule.com

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Derivatives based on SAR

The foundation of modern medicinal chemistry lies in the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. For 4-(4-Chlorophenyl)pyrimidine (B8812823) 1-oxide, future research will heavily rely on Structure-Activity Relationship (SAR) studies to guide the synthesis of next-generation derivatives. nih.gov SAR analysis establishes a connection between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying the core structure of 4-(4-Chlorophenyl)pyrimidine 1-oxide and evaluating the biological effects of these changes, researchers can identify key pharmacophoric features essential for its activity.

Initial efforts would likely focus on modifications at several key positions:

The Phenyl Ring: Investigating the effect of substituting the chloro group at the para-position with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could significantly alter the compound's electronic properties and binding interactions. Studies on similar pyrimidine (B1678525) structures have shown that such substitutions are critical for potent activity. researchgate.net

The Pyrimidine Core: Introducing various substituents at other available positions on the pyrimidine ring could influence the molecule's solubility, metabolic stability, and target affinity. For instance, SAR studies on other pyrimidine series have demonstrated that adding groups like methyl or amino functions can drastically change biological outcomes. nih.govacs.org

The N-oxide Group: The N-oxide moiety is a unique feature that influences the molecule's polarity and hydrogen-bonding capabilities. Exploring its role by comparing the activity of the N-oxide derivative with its non-oxidized parent compound is a crucial step.

These SAR studies, which have been pivotal in the development of other pyrimidine-based drugs, will provide a roadmap for creating analogs with enhanced therapeutic profiles. nih.govnih.gov

Table 1: Illustrative SAR-based Modifications for this compound

| Modification Site | Example Substituent | Predicted Impact on Properties | Rationale based on related compounds |

| C4-Phenyl Ring | -F, -Br, -CF3 | Altered lipophilicity and electronic interactions with target. | Halogen substitutions are a common strategy to modulate binding affinity. researchgate.net |

| -OCH3, -CH3 | Increased electron density, potentially altering target binding. | Electron-donating groups can enhance or modify activity in pyrimidine derivatives. nih.gov | |

| Pyrimidine Ring | -NH2, -OH at C2/C6 | Introduction of hydrogen bond donors/acceptors to improve target interaction. | Amino groups are often key for the activity of pyrimidine-based kinase inhibitors. acs.org |

| -CH3 at C5/C6 | Increased lipophilicity and potential for beneficial steric interactions. | Methyl groups have been shown to influence activity and selectivity in GPR119 agonists. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Studies

To understand how this compound and its future derivatives function at a molecular level, advanced analytical techniques are indispensable. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure of newly synthesized compounds, more sophisticated techniques are required to study their interactions with biological targets. nih.govmdpi.comresearchgate.net

Future research will likely employ:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional picture of the compound bound to its target protein. researchgate.netmdpi.com Such a snapshot is invaluable for understanding the precise binding mode, identifying key amino acid interactions, and validating the hypotheses generated from SAR and computational studies.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding in real-time. It can quantify the affinity (how tightly the compound binds) and the association/dissociation rates of the compound with its target, offering crucial data for lead optimization.

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This data helps to understand the driving forces (enthalpy and entropy) behind the binding event.

Fluorescence-based Imaging: In later stages, fluorescently-tagged versions of the lead compounds could be synthesized. These probes would allow for the visualization of the compound's distribution within cells and tissues using advanced microscopy techniques, providing insights into its cellular uptake and localization.

Table 2: Application of Advanced Analytical Techniques

| Technique | Information Gained | Relevance to Drug Development |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. researchgate.net | Validates binding mode, guides rational design of more potent derivatives. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on/off rates) and affinity (KD). | Allows for quantitative comparison of derivative binding and selection of high-affinity compounds. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD). | Provides a deeper understanding of the forces driving the molecular interaction. |

| Fluorescence Microscopy | Cellular uptake and subcellular localization of the compound. | Helps to confirm that the drug reaches its intended site of action within the cell. |

Computational-Aided Drug Design and Virtual Screening for Novel Targets

Computer-Aided Drug Design (CADD) has become an integral part of the drug discovery pipeline, offering a more efficient and cost-effective approach to identifying and optimizing drug candidates. mdpi.comemanresearch.org For this compound, CADD can be employed in several ways.

Molecular Docking: Using the 3D structure of a known or predicted biological target, molecular docking simulations can predict the preferred binding orientation of this compound and its analogs. biointerfaceresearch.com This helps to rationalize SAR data and prioritize the synthesis of compounds predicted to have the strongest interactions.

Virtual Screening: If the biological target of this compound is unknown, its structure can be used as a query in virtual screening campaigns. nih.gov By searching through databases of known protein structures, this approach can identify potential new targets for the compound, opening up new therapeutic possibilities. nih.govnih.gov A pharmacophore model, representing the essential spatial arrangement of chemical features, can be developed to streamline this search. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives before they are even synthesized. nih.gov This in silico profiling helps to flag compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues, saving significant time and resources. researchgate.net

Quantum Mechanics (QM): QM calculations can provide highly accurate information about the electronic properties of the molecules, such as electrostatic potential and orbital energies, which are crucial for understanding and predicting binding interactions.

The integration of these computational methods, including the use of artificial intelligence (AI) and machine learning, will accelerate the entire discovery process, from hit identification to lead optimization. rsc.org

Development of Targeted Delivery Systems

Even a highly potent drug can be ineffective or cause significant side effects if it doesn't reach its intended target in the body. Targeted Drug Delivery Systems (TDDS) are designed to transport a therapeutic agent specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing efficacy and minimizing off-target effects. youtube.comyoutube.com

For this compound or its optimized derivatives, several TDDS strategies could be explored:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The surface of liposomes can be modified with targeting ligands (e.g., antibodies) to direct them to specific cells.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the drug. Similar to liposomes, their surface can be functionalized for active targeting. The evolution of nanomedicine, particularly technologies developed for tumor targeting, provides a strong foundation for this approach. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): If a derivative is sufficiently potent, it could be chemically linked to an antibody that specifically recognizes a protein on the surface of target cells. This approach delivers the potent "payload" directly to the site of disease.

Stimuli-Responsive Systems: Advanced delivery systems can be engineered to release their drug cargo in response to specific triggers in the local microenvironment, such as changes in pH or the presence of certain enzymes. youtube.com

Developing a TDDS for a derivative of this compound would be a significant step toward creating a more precise and effective therapeutic. ox.ac.uk

Multidisciplinary Research Collaborations

The path from a lead compound to a viable drug is too complex for any single research group or discipline to navigate alone. The future development of this compound will necessitate robust, multidisciplinary collaborations. bath.ac.uknih.gov This collaborative ecosystem would ideally involve:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives based on SAR and computational modeling. chemscene.com

Structural Biologists: To solve the 3D structures of the compounds bound to their targets using techniques like X-ray crystallography.

Cell and Molecular Biologists: To perform the in vitro assays to determine the biological activity and mechanism of action of the new compounds.

Computational Chemists and Bioinformaticians: To run docking simulations, virtual screening, and ADMET predictions to guide the design process. mdpi.com

Pharmacologists and Formulation Scientists: To study the pharmacokinetic properties of the compounds in vivo and to develop advanced drug delivery systems. youtube.com

Academic and Industry Partnerships: Collaborations between academic institutions, which often excel in basic discovery research, and pharmaceutical companies, which have the resources and expertise for clinical development, are crucial for translating fundamental research into new medicines. morningstar.com

Such collaborative efforts create a synergistic environment where expertise is shared, and the complex challenges of drug discovery can be addressed more effectively, ultimately accelerating the potential journey of this compound and its derivatives to the clinic. morningstar.com

Q & A

Q. How does the N-oxide moiety alter the electronic properties of 4-(4-chlorophenyl)pyrimidine?

- Methodological Answer : The N-oxide group increases polarity, enhancing solubility but reducing membrane permeability. Computational tools (e.g., Molecular Electrostatic Potential maps) reveal charge distribution changes. Experimentally, compare logP values (e.g., octanol/water partitioning) of the N-oxide vs. non-oxidized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.